molecular formula C12H19NO2 B1434605 Tert-butyl (3-ethynylcyclopentyl)carbamate CAS No. 1823497-00-2

Tert-butyl (3-ethynylcyclopentyl)carbamate

Cat. No.: B1434605
CAS No.: 1823497-00-2
M. Wt: 209.28 g/mol
InChI Key: DTHXBYFRDCALDU-UHFFFAOYSA-N
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Description

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a solid compound that is used in various chemical reactions and research applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl (3-ethynylcyclopentyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proteases and esterases, which are crucial for various metabolic processes . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting their activity and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization. The compound’s interactions with key metabolic enzymes highlight its potential role in modulating metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

The synthesis of tert-butyl (3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynylcyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Tert-butyl (3-ethynylcyclopentyl)carbamate is used in various scientific research applications, including:

Comparison with Similar Compounds

Tert-butyl (3-ethynylcyclopentyl)carbamate can be compared with other similar compounds, such as:

These compounds share some chemical properties and applications but differ in their specific reactivity and uses, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

tert-butyl N-(3-ethynylcyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBYFRDCALDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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